

Application Notes for GSK2830371: A Potent Allosteric Wip1 Phosphatase Inhibitor

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Compound of Interest

Compound Name: *gsk2830371*

Cat. No.: *B607808*

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Introduction

GSK2830371 is a first-in-class, potent, and highly selective, orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][3] By dephosphorylating key proteins such as p53 (at Ser15), ATM, Chk2, and γH2AX, Wip1 effectively terminates the DNA damage signal, allowing cells to resume the cell cycle.[1][4][5] In several cancers, particularly those with a wild-type TP53 allele, the gene encoding Wip1 (PPM1D) is amplified, leading to overexpression of the phosphatase and suppression of p53's tumor-suppressive functions.[6][7]

Mechanism of Action

GSK2830371 binds to a flap subdomain near the catalytic site of Wip1, locking the enzyme in an inactive conformation.[1] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates.[1] As a result, treatment with **GSK2830371** leads to the sustained phosphorylation and activation of key DDR proteins, including p53, Chk2 (at T68), ATM (at S1981), and H2AX (at S139).[4] This enhanced phosphorylation restores and potentiates the p53 pathway, leading to outcomes such as cell cycle arrest, apoptosis, and senescence in cancer cells, particularly those with wild-type p53.[1][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **GSK2830371** from various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition

Parameter	Target/Substrate	Value	Assay System	Reference
IC ₅₀	Wip1 (residues 2-420)	6 nM	Cell-free enzymatic assay	[2][4]
IC ₅₀	Wip1	3.5 nM	RapidFire Mass Spectrometry	[6]
IC ₅₀	phospho-p38 MAPK (T180)	13 nM	Cell-free enzymatic assay	[8]

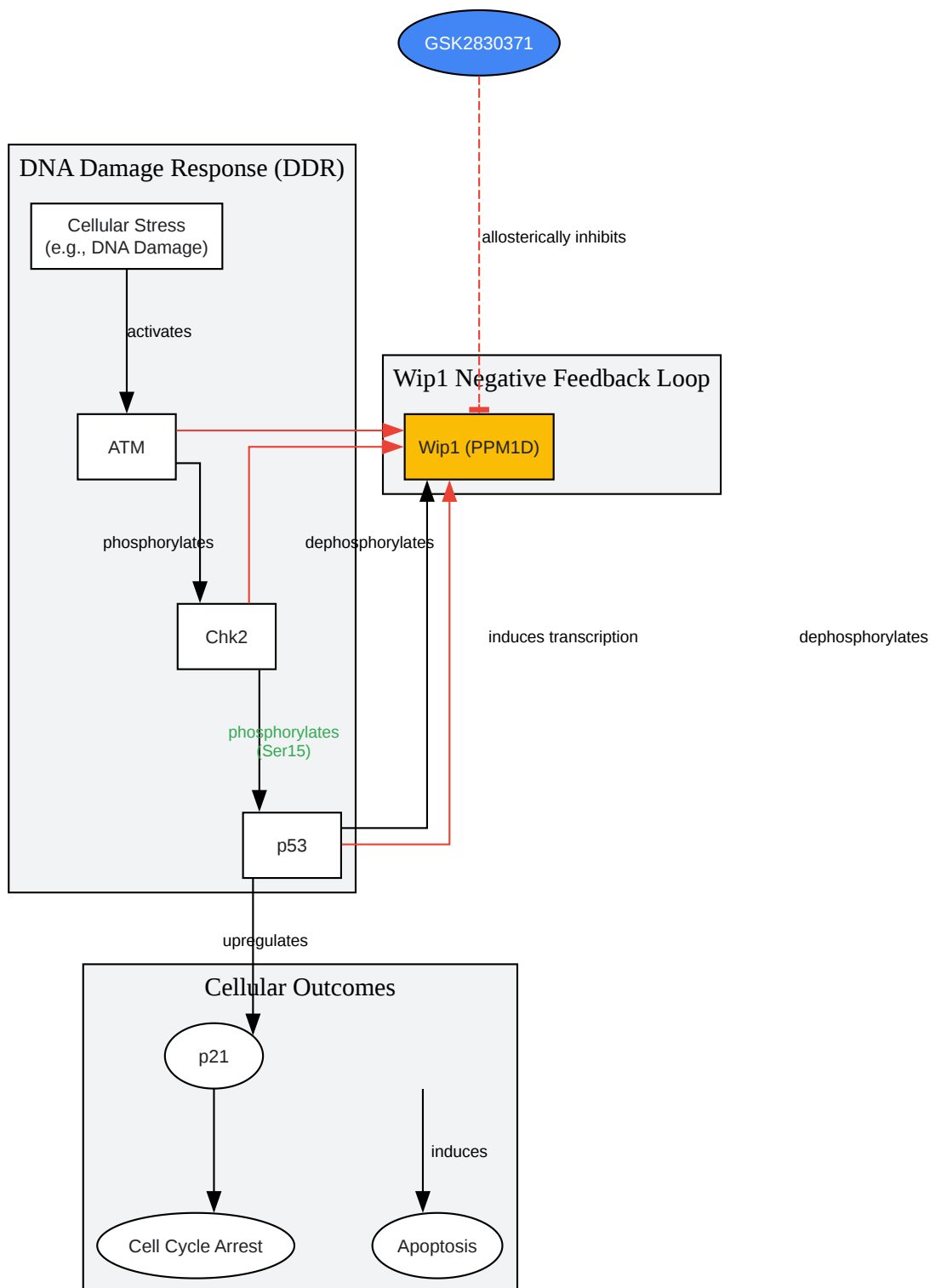
| IC₅₀ | His-tagged PPM1D (1-420) | 86.3 nM | Enzymatic assay with peptide substrate |[4] |

Table 2: Cellular Activity

Cell Line	Cancer Type	Assay Type	Parameter	Value	Reference
MCF7	Breast Carcinoma	Growth Inhibition	GI ₅₀	2.65 μ M \pm 0.54	[2][8]
MCF7	Breast Carcinoma	Proliferation	IC ₅₀	9.5 μ M	[4]
DOHH2	Lymphoid	Antiproliferative	-	Synergistic with Doxorubicin	[4]
MX-1	Tumor Cells	Antiproliferative	-	Synergistic with Doxorubicin	[4]
RBE	Liver Adenocarcinoma	Proliferation	-	Synergistic with HDM201	[9]

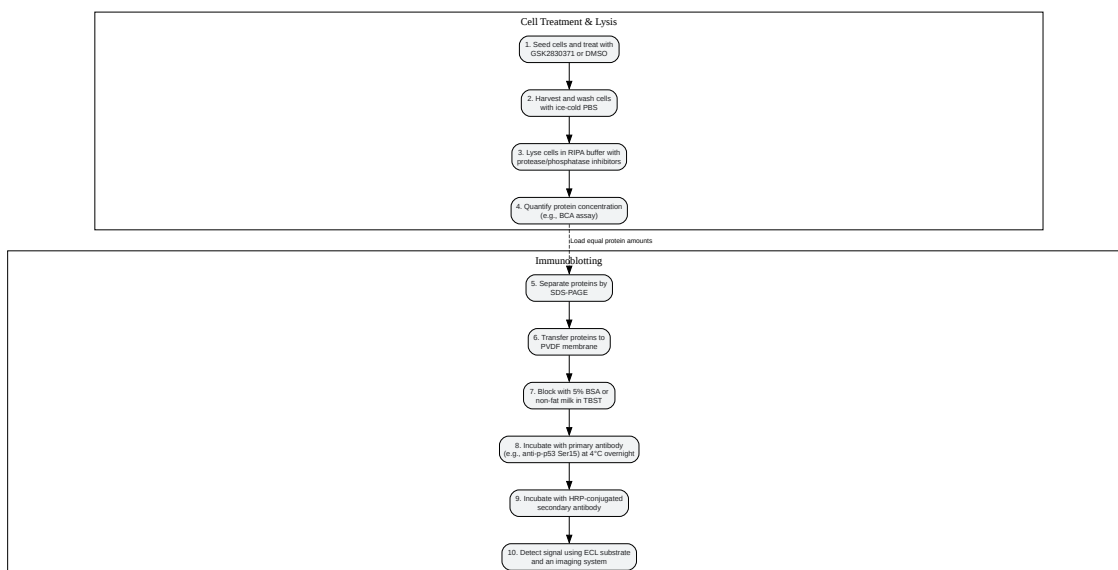
| SK-Hep-1 | Liver Adenocarcinoma | Proliferation | - | Synergistic with HDM201 |[9] |

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **GSK2830371** inhibits the Wip1 phosphatase, preventing the dephosphorylation of p53 and other key DDR proteins, thereby enhancing tumor suppressor activity.



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Caption: A typical experimental workflow for assessing protein phosphorylation changes (e.g., p-p53) in response to **GSK2830371** treatment using Western Blot analysis.

Experimental Protocols

Protocol 1: In Vitro Wip1 Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of **GSK2830371** on Wip1 phosphatase activity using a fluorescent substrate.

Materials:

- Recombinant human Wip1 enzyme (e.g., residues 2-420)
- **GSK2830371** (stock solution in DMSO)
- Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP, or FDP)
- Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.[4]
- 384-well or 96-well black plates
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **GSK2830371** in Assay Buffer. Include a DMSO-only vehicle control.
- In a 384-well plate, add the diluted **GSK2830371** or DMSO vehicle control to the appropriate wells.[1]
- Add the FDP substrate to each well to a final concentration of 50 µM.[4]
- Allow the plate to equilibrate at room temperature for 5-10 minutes.
- Initiate the reaction by adding Wip1 enzyme to each well to a final concentration of 10 nM.[1][4]
- Immediately measure the fluorescent signal on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[1][4] Monitor the kinetics or take an endpoint reading after a set time (e.g., 5-15 minutes).
- Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability / Proliferation Assay (Luminescence-Based)

This protocol measures the effect of **GSK2830371** on the growth and viability of cancer cell lines by quantifying ATP levels, an indicator of metabolically active cells.

Materials:

- Cancer cell line of interest (e.g., MCF7, DOHH2)
- **GSK2830371** (stock solution in DMSO)
- Complete cell culture medium
- 96-well white, opaque-walled plates
- Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 200–400 cells per well in 100 µL of complete medium.[\[2\]](#)[\[4\]](#)
- Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Treatment: The next day, prepare a serial dilution of **GSK2830371** in complete medium. Remove the old medium and add 100 µL of the drug-containing medium to the wells. Include a DMSO vehicle control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 7 days for growth inhibition studies).[\[2\]](#)[\[4\]](#)
- Assay: Equilibrate the plate to room temperature for approximately 30 minutes.[\[10\]](#)
- Add an equal volume (100 µL) of the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[\[2\]](#)[\[10\]](#)
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[1\]](#)
- Measurement: Measure the luminescence using a microplate reader.[\[2\]](#)[\[4\]](#)
- Calculate the percent growth inhibition relative to the DMSO control and determine the GI₅₀ or IC₅₀ value.

Protocol 3: Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the on-target effects of **GSK2830371** by measuring changes in the phosphorylation status of Wip1 substrates like p53.

Materials:

- Cell line of interest
- **GSK2830371** (stock solution in DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA or Bradford)
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane
- Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[\[2\]](#)[\[11\]](#)
- Primary antibodies (e.g., anti-phospho-p53 Ser15, anti-total p53, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in culture plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with various concentrations of **GSK2830371** or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).[1]
- Cell Lysis: Wash the cells twice with ice-cold PBS. Add supplemented Lysis Buffer to each well, scrape the cells, and collect the lysate.[11]
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[2]
- Transfer: Transfer the separated proteins to a PVDF membrane.[2]
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[2][11]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[1][11]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[1][2]
- Detection: Wash the membrane again as in step 8. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2][11] Analyze band intensity relative to loading controls.

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